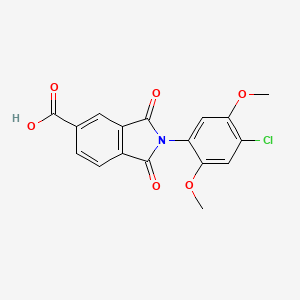
N~2~-(2,4-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,4-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCMG is a member of the glycine receptor agonist family, and its unique chemical structure makes it a promising candidate for research in the fields of neuroscience, pharmacology, and toxicology.
作用机制
DCMG acts as an agonist of glycine receptors, which are a type of ionotropic receptor found in the central nervous system. Glycine receptors are involved in the regulation of neuronal excitability and synaptic transmission, and their activation leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron. DCMG enhances the activity of glycine receptors, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCMG are primarily related to its ability to enhance the activity of glycine receptors. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron. This hyperpolarization can lead to a decrease in neuronal excitability and synaptic transmission, which can have various effects on the body depending on the specific application.
实验室实验的优点和局限性
One of the main advantages of using DCMG in lab experiments is its high purity and yield, which makes it a reliable and consistent research tool. Additionally, DCMG has been extensively studied, and its mechanism of action is well understood, making it a valuable tool for researchers studying glycine receptors and their role in various physiological processes.
However, there are also limitations to using DCMG in lab experiments. One limitation is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types. Additionally, DCMG is a relatively new compound, and there is still much to be learned about its potential applications and limitations in scientific research.
未来方向
There are many potential future directions for research on DCMG. One area of interest is the development of new drugs targeting glycine receptors, with DCMG serving as a potential lead compound. Additionally, further research is needed to determine the potential applications of DCMG in the treatment of neurological disorders such as epilepsy and chronic pain. Finally, there is a need for further research on the potential toxicity of DCMG and its limitations in scientific research.
合成方法
The synthesis of DCMG can be achieved through several methods, including the use of microwave irradiation, traditional heating, and solvent-free techniques. One of the most commonly used methods is the reaction of 2,4-dichloroaniline with N,N-dimethylglycine in the presence of methylsulfonyl chloride. This method yields DCMG with high purity and yield.
科学研究应用
DCMG has been extensively studied for its potential applications in various fields of scientific research. In the field of neuroscience, DCMG has been shown to enhance the activity of glycine receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. This has led to research on the potential use of DCMG in the treatment of neurological disorders such as epilepsy and chronic pain.
In the field of pharmacology, DCMG has been shown to have a high affinity for glycine receptors, making it a potential candidate for the development of new drugs targeting these receptors. Additionally, DCMG has been shown to exhibit anticonvulsant and analgesic properties, further highlighting its potential applications in pharmacological research.
属性
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3S/c1-14(2)11(16)7-15(19(3,17)18)10-5-4-8(12)6-9(10)13/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVSZVLHMULAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)


![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)
![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)


![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)

![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5835059.png)
![N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5835061.png)

